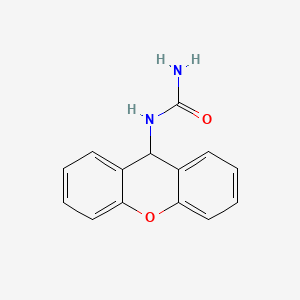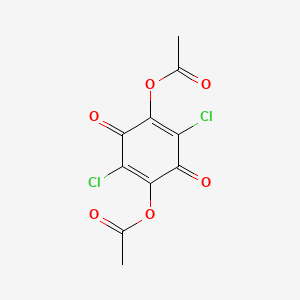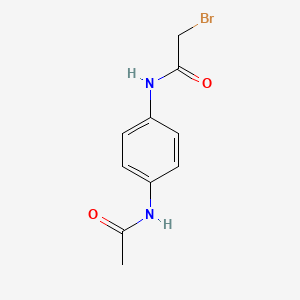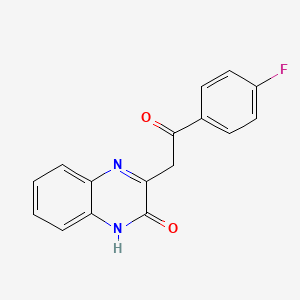
2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-(1,1-dimethylethyl)- is an organic compound with the molecular formula C10H11ClO2. It is a derivative of benzoquinone, characterized by the presence of a chlorine atom and a tert-butyl group. This compound is known for its distinctive yellow to brown crystalline appearance and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-(1,1-dimethylethyl)- typically involves the chlorination of 2,5-dimethyl-1,4-benzoquinone. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable solvent such as acetic acid. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale chlorination reactors and advanced purification techniques such as column chromatography and distillation.
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to hydroquinones using reducing agents like sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products Formed
Oxidation: Formation of 2,5-dimethyl-1,4-benzoquinone.
Reduction: Formation of 2,5-dimethylhydroquinone.
Substitution: Formation of various substituted benzoquinones depending on the nucleophile used.
Scientific Research Applications
2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-(1,1-dimethylethyl)- involves its interaction with cellular components. It can act as an electron acceptor, participating in redox reactions within cells. The compound targets specific enzymes and proteins, disrupting their normal function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,4-benzoquinone: Similar structure but lacks the tert-butyl group.
2,5-Dimethyl-1,4-benzoquinone: Lacks the chlorine atom.
2,6-Dichloro-1,4-benzoquinone: Contains two chlorine atoms instead of one.
Uniqueness
2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-(1,1-dimethylethyl)- is unique due to the presence of both a chlorine atom and a tert-butyl group, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
94905-01-8 |
|---|---|
Molecular Formula |
C10H11ClO2 |
Molecular Weight |
198.64 g/mol |
IUPAC Name |
2-tert-butyl-5-chlorocyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H11ClO2/c1-10(2,3)6-4-9(13)7(11)5-8(6)12/h4-5H,1-3H3 |
InChI Key |
SUGGUDYURYSBGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=O)C(=CC1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Propyl 4-({[4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B15080840.png)

![N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-benzotriazol-1-yl)acetamide](/img/structure/B15080854.png)


![7,9-Dichloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B15080869.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide](/img/structure/B15080881.png)
![(2E)-1-(4-nitrophenyl)-2-[2-(trifluoromethyl)benzylidene]hydrazine](/img/structure/B15080886.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-methyl-3-furohydrazide](/img/structure/B15080887.png)
![8-{(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15080888.png)
![Ethyl 7-(4-chlorobenzoyl)-3-(4-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B15080893.png)
![ethyl (2E)-7-methyl-5-(3-nitrophenyl)-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15080896.png)
